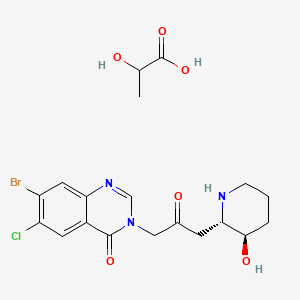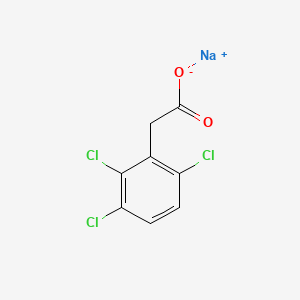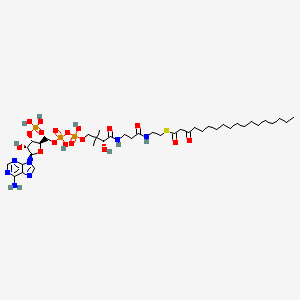
3-Oxooctadecanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxooctadecanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxooctadecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A and a 3-oxooctadecanoic acid. It is a conjugate acid of a 3-oxooctadecanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Synthesis and Analytical Techniques
- 3-oxohexadecanoyl-CoA, a related compound to 3-Oxooctadecanoyl-CoA, was synthesized for studying bifunctional proteins in peroxisomes. This involved several chemical reactions and high-performance liquid chromatography (HPLC) for analysis (Tsuchida et al., 2017).
Biotechnological Production of Chemicals
- Methylobacterium extorquens AM1, a methylotrophic bacterium, was engineered to produce 3-hydroxypropionic acid (3-HP), a precursor for industrial applications, from methanol. This involved modifying the malonyl-CoA pathway (Yang et al., 2017).
- Saccharomyces cerevisiae was genetically modified to produce 3-HP from malonyl-CoA, demonstrating yeast as a potential biofactory for this platform chemical (Chen et al., 2014).
Medical and Biochemical Studies
- A study identified a combined enzyme defect in mitochondrial fatty acid oxidation, involving 3-oxoacyl-CoA thiolase, in a patient with muscle weakness. This highlighted the role of these enzymes in human health (Jackson et al., 1992).
Enzymatic Mechanisms and Interactions
- Research on pig kidney acyl-CoA dehydrogenase revealed insights into the enzyme's interaction with thiaoctanoyl-CoA and oxaoctanoyl-CoA, providing a deeper understanding of the enzyme's mechanism (Lau et al., 1988).
Photobiological Production
- Cyanobacterium Synechocystis sp. PCC 6803 was used to produce 3-HP directly from CO2, showcasing the potential of photosynthetic organisms in producing valuable chemicals (Wang et al., 2016).
Enzyme Engineering and Pathway Optimization
- Significant improvements in 3-HP production were achieved in Escherichia coli by balancing enzyme activities in the malonyl-CoA pathway, demonstrating the importance of metabolic balance in biosynthesis (Liu et al., 2016).
Industrial Applications and Pathway Studies
- E. coli was engineered for biosynthesis of biodegradable plastics using unrelated carbon sources, showcasing the versatility of microbial systems in producing polyhydroxyalkanoates (Srirangan et al., 2016).
Propiedades
Nombre del producto |
3-Oxooctadecanoyl-CoA |
|---|---|
Fórmula molecular |
C39H68N7O18P3S |
Peso molecular |
1048 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctadecanethioate |
InChI |
InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-26,28,32-34,38,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t28-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
LGOGWHDPDVAUNY-LFZQUHGESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
3-ketostearoyl-CoA 3-ketostearoyl-coenzyme A beta-ketostearoyl-coenzyme A coenzyme A, 3-ketostearoyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



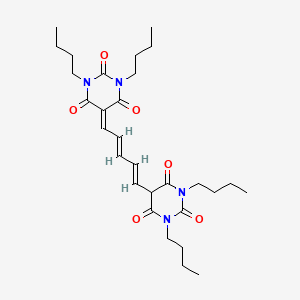

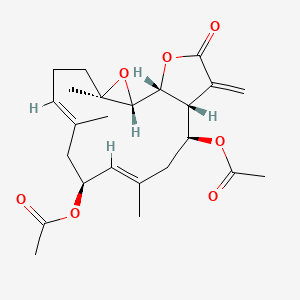
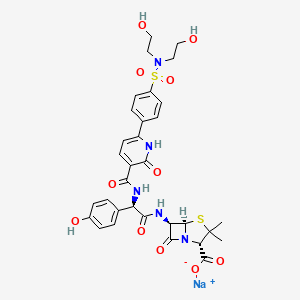

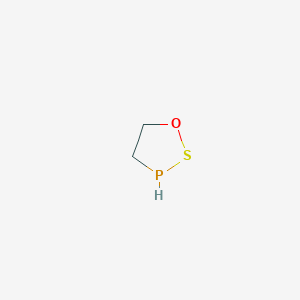

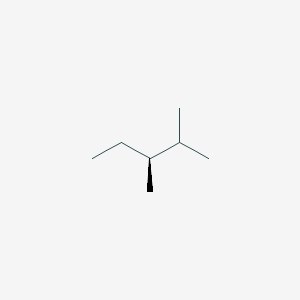

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)
